2-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine
Description
This compound is a heterocyclic organic molecule featuring a pyridine backbone substituted with a pyrazole-carbonyl-imidazole moiety at position 2 and a 3-methylpiperidinylsulfonyl group at position 3. Such structural attributes are common in agrochemicals and pharmaceuticals, where pyrazole and imidazole derivatives are known for their bioactivity .
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[1-[5-(3-methylpiperidin-1-yl)sulfonylpyridin-2-yl]imidazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-14-5-4-8-25(11-14)30(28,29)17-6-7-19(21-10-17)24-12-18(22-13-24)20(27)26-16(3)9-15(2)23-26/h6-7,9-10,12-14H,4-5,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWINXCBDYFGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine involves multiple steps, including the formation of the pyrazole, imidazole, and pyridine rings, followed by their subsequent coupling.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazines with 1,3-dicarbonyl compounds under acidic conditions.
Formation of Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Formation of Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
2-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that allow it to interact with various biological targets.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to form stable complexes with proteins.
Industrial Applications: The compound can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and imidazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can interact with receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Bioactivity
2.2 Key Differences and Implications
- Pyrazole Substitution: The target compound’s pyrazole ring is substituted with 3,5-dimethyl groups, unlike fipronil’s trifluoromethyl and cyano groups. This may reduce electrophilicity and alter binding specificity.
- Sulfonyl vs.
- Imidazole-Piperidine Synergy: The imidazole-carbonyl linkage and 3-methylpiperidine sulfonyl group may enhance binding to enzymes (e.g., acetylcholinesterase or carbonic anhydrase) compared to fipronil’s simpler pyrazole-cyano architecture.
2.3 Physicochemical and Pharmacokinetic Properties
Metabolic Stability: The sulfonyl group may resist cytochrome P450-mediated oxidation better than sulfinyl-containing analogs like ethiprole, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
